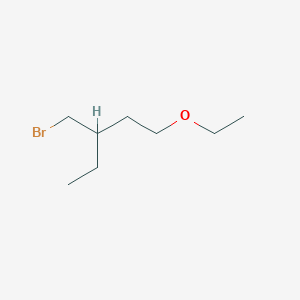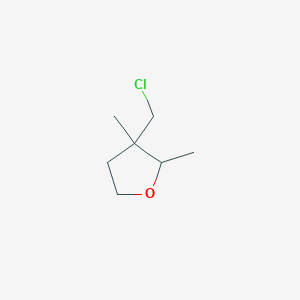
3-(Chloromethyl)-2,3-dimethyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-2,3-dimethyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chloromethyl group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,3-dimethyloxolane typically involves the chloromethylation of 2,3-dimethyloxolane. One common method includes the reaction of 2,3-dimethyloxolane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under mild conditions, often at temperatures ranging from 0 to 10°C .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
3-(Chloromethyl)-2,3-dimethyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted oxolanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of 2,3-dimethyloxolane.
Oxidation Reactions: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Products include methyl-substituted oxolanes.
科学研究应用
3-(Chloromethyl)-2,3-dimethyloxolane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial and anticancer properties.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 3-(Chloromethyl)-2,3-dimethyloxolane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are often facilitated by the presence of catalysts and specific reaction conditions .
相似化合物的比较
Similar Compounds
- 3-Chloromethyl-2-methyloxolane
- 3-Chloromethyl-2,3-dimethyl-1,4-dioxane
- 3-Chloromethyl-2,3-dimethyl-1,3-dioxolane
Uniqueness
3-(Chloromethyl)-2,3-dimethyloxolane is unique due to its specific structural features, including the presence of both a chloromethyl group and two methyl groups on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications .
属性
分子式 |
C7H13ClO |
|---|---|
分子量 |
148.63 g/mol |
IUPAC 名称 |
3-(chloromethyl)-2,3-dimethyloxolane |
InChI |
InChI=1S/C7H13ClO/c1-6-7(2,5-8)3-4-9-6/h6H,3-5H2,1-2H3 |
InChI 键 |
HEOLLTSBGBCJCB-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CCO1)(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


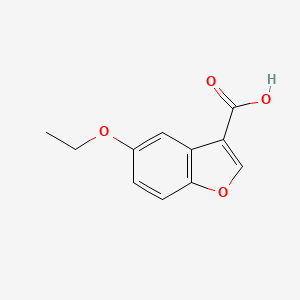
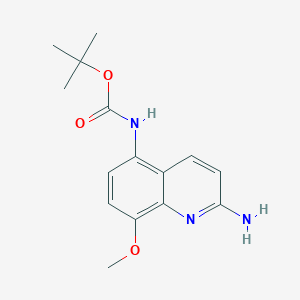
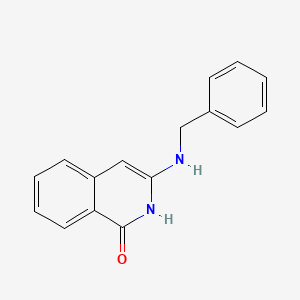

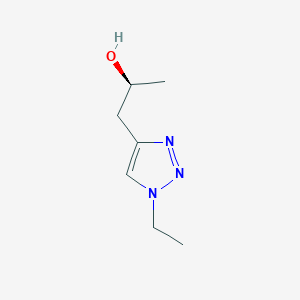
![2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13200960.png)

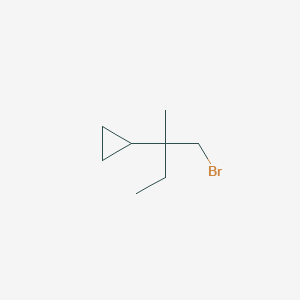
![2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13200975.png)
![1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13200976.png)
![1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200989.png)
![2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide](/img/structure/B13200992.png)
